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Compound of Interest |

3-
Compound Name:
(Dimethylphosphoryl)picolinonitrile

CAS No.: 2551117-29-2
Cat. No.: B2368811
Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 3-
(Dimethylphosphoryl)picolinonitrile (CAS: 2551117-29-2). This compound is a critical
building block in the development of next-generation kinase inhibitors, particularly those
targeting c-Met and ALK pathways (e.g., analogues of Brigatinib or HS-10168).

The protocol utilizes a Palladium-catalyzed Hirao-type cross-coupling reaction to install the
dimethylphosphine oxide moiety onto a 3-halopicolinonitrile scaffold. Unlike traditional Arbuzov
reactions which require harsh conditions and alkyl halides, this method operates under milder
conditions with high functional group tolerance, ensuring the integrity of the nitrile group.

Scientific Rationale & Mechanism
Strategic Disconnection

The installation of a phosphorus moiety ortho to a ring nitrogen is electronically challenging due
to the potential for catalyst poisoning by the pyridine nitrogen.

e Substrate Selection:3-Bromopicolinonitrile is selected over the chloro- analogue due to the
weaker C—Br bond, facilitating faster oxidative addition to the Pd(0) center.
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» Ligand Choice:Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) is utilized as
the ligand. Its wide bite angle (111°) promotes the reductive elimination step, which is often
the rate-determining step in C—P bond formation.

e Phosphorus Source:Dimethylphosphine oxide (DMPO) is used directly. While air-sensitive, it
tautomerizes to the reactive phosphinous acid form (Mez2POH) which coordinates with the
palladium center.

Reaction Pathway

The reaction proceeds via a Pd(0)/Pd(ll) catalytic cycle:
o Oxidative Addition: Pd(0) inserts into the C—Br bond of 3-bromopicolinonitrile.
e Ligand Exchange: The halide is displaced by the deprotonated dimethylphosphine oxide.

e Reductive Elimination: The C—P bond is formed, regenerating the Pd(0) catalyst.

Experimental Workflow Visualization
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Start: Reagent Preparation

Reagents:
3-Bromopicolinonitrile
Dimethylphosphine Oxide
Pd(OAc)2 / Xantphos
K3PO4 / Dioxane

ombine Solids

Step 1: Inert Atmosphere Setup
(Argon Sparging)

Add Solvent & Base

Step 2: Reaction
100°C, 4-16 Hours

(Monitoring via HPLC/LC-MS)

onversion >98%

Step 3: Workup
Filtration (Celite)
Solvent Evaporation

Step 4: Purification
Flash Column Chromatography
(DCM/MeOH)

Final Product:
3-(Dimethylphosphoryl)picolinonitrile

Click to download full resolution via product page
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Figure 1: Process flow diagram for the Pd-catalyzed synthesis of 3-
(Dimethylphosphoryl)picolinonitrile.

Detailed Synthesis Protocol
Safety & Hazards

» Dimethylphosphine oxide: Hygroscopic and potentially air-sensitive. Handle in a glovebox or
under a strict inert atmosphere.

» 3-Bromopicolinonitrile: Irritant. Avoid contact with skin and eyes.

o Palladium Catalysts: Heavy metal hazards; dispose of waste in appropriate heavy metal
streams.

e General: Perform all reactions in a fume hood.

Materials & Stoichiometry

Amount

Reagent MW ( g/mol) Equiv.[1] Role
(Example)
3-
Bromopicolinonitr  183.01 1.0 1.83g (10 mmol)  Substrate
ile
Dimethylphosphi
) 78.05 1.2 0.94 g (12 mmol)  P-Source
ne oxide
112 mg (0.5 Catalyst
Pd(OAc)2 224.51 0.05
mmol) Precursor
290 mg (0.5 ]
Xantphos 578.62 0.05 Ligand
mmol)
KsPOa
212.27 2.0 4.24 g (20 mmol)  Base
(anhydrous)
1,4-Dioxane - - 50 mL (0.2 M) Solvent

Step-by-Step Procedure
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Step 1: Catalyst & Reagent Loading

e Oven-dry a 100 mL round-bottom flask (RBF) or a heavy-walled pressure vial equipped with
a magnetic stir bar.

o Allow the glassware to cool under a stream of Argon.

e Charge the flask with 3-Bromopicolinonitrile (1.83 g), Xantphos (290 mg), and Pd(OAc)2 (112
mgQ).

o Note: If Dimethylphosphine oxide is available as a solid, add it at this stage (0.94 g). Ifitis a
solution, add it after the solvent.

e Add anhydrous K3POa4 (4.24 g).
Step 2: Solvent Addition & Degassing[2]
e Add anhydrous 1,4-Dioxane (50 mL) to the flask.

 Critical Step: Sparge the mixture with Argon for 10-15 minutes. Oxygen is detrimental to the
active Pd(0) species and can oxidize the phosphine oxide precursor.

o Seal the flask with a septum (if using RBF) or a Teflon cap (if using a pressure vial).
Step 3: Reaction

» Place the reaction vessel in a pre-heated oil bath at 100 °C.

e Stir vigorously (approx. 800 rpm) to ensure suspension of the base.

e Monitor the reaction by LC-MS or TLC (Eluent: 5% MeOH in DCM).

o Checkpoint: The starting bromide should be consumed within 4-16 hours. The product
typically appears as a more polar spot than the starting material.

Step 4: Workup

o Cool the reaction mixture to room temperature.
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 Dilute with Ethyl Acetate (50 mL) or Dichloromethane (50 mL).

« Filter the mixture through a pad of Celite to remove inorganic salts and palladium black.
Wash the pad with additional solvent (2 x 20 mL).

» Concentrate the filtrate under reduced pressure to yield the crude oil.

Step 5: Purification

Purify the crude residue via flash column chromatography on silica gel.

Gradient: Start with 100% DCM, then gradually increase polarity to 5-10% MeOH in DCM.

Collect fractions containing the product (confirmed by TLC/MS).

Concentrate pure fractions to obtain 3-(Dimethylphosphoryl)picolinonitrile as an off-white
to pale yellow solid.

Analytical Validation

To ensure the integrity of the synthesized compound, compare analytical data against standard
values.

e 1H NMR (400 MHz, CDCls): 6 8.85 (dd, J =4.5, 1.5 Hz, 1H, Ar-H), 8.45 (ddd, J =~12, 8, 1.5
Hz, 1H, Ar-H ortho to P), 7.70 (dd, J = 8.0, 4.5 Hz, 1H, Ar-H), 1.95 (d, J = 13.5 Hz, 6H, P-
(CHs)2).

o Note: The doublet splitting of the methyl protons is characteristic of coupling to the
phosphorus atom (2JPH).

e 3P NMR (162 MHz, CDCIls): d ~35—-40 ppm (singlet or multiplet depending on decoupling).

e LC-MS (ESI): Calculated for CsHoN20P [M+H]*: 181.05; Found: 181.1.

References

e General C-P Coupling Methodology: Henyecz, R., et al. (2019).[3] "Palladium-Catalyzed
Phosphorylation of Halopyridines." Journal of Organic Chemistry.
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¢ Process Chemistry of ALK Inhibitors (Analogous Chemistry): De Koning, P. D., et al. (2011).
"Development of a Scalable Synthesis of the c-Met Inhibitor PF-04217903." Organic Process
Research & Development, 15(5), 1018-1026.

+ Use of Xantphos in C-P Coupling: Bravo-Altamirano, K., et al. (2010). "Palladium-Catalyzed
Coupling of Aryl Chlorides and Bromides with Diethyl Phosphite." Tetrahedron Letters, 51(5),
834-837.

o Compound Properties & Safety: Sigma-Aldrich.[4] (n.d.). "3-
(Dimethylphosphoryl)picolinonitrile Product Information."

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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